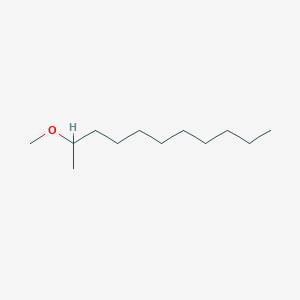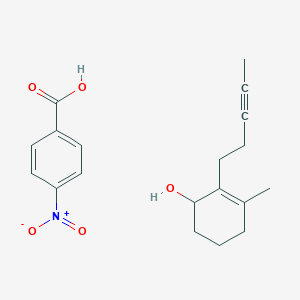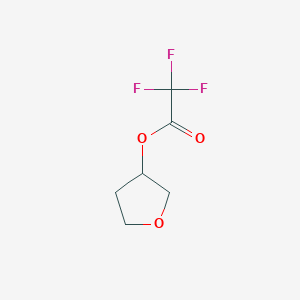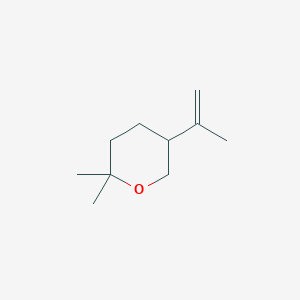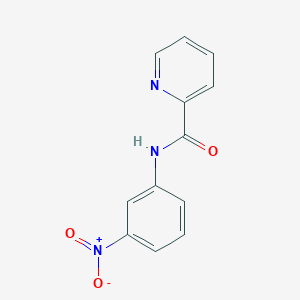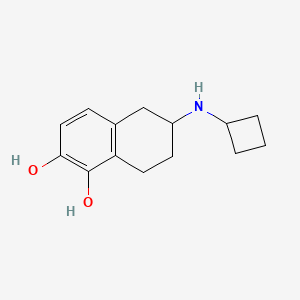![molecular formula C7H16LiO3P B14364781 Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- CAS No. 91210-94-5](/img/structure/B14364781.png)
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- is an organolithium compound that contains a lithium atom bonded to a phosphorus atom, which is further bonded to two 1-methylethoxy groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- typically involves the reaction of a suitable phosphorus precursor with an organolithium reagent. One common method is the reaction of bis(1-methylethoxy)phosphine with methyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds, which can be further utilized in various applications.
科学研究应用
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism by which lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new chemical bonds. The phosphorus atom, with its electron-donating groups, stabilizes the intermediate species formed during these reactions, facilitating the overall process.
相似化合物的比较
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- include other organolithium reagents and organophosphorus compounds, such as:
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
Triphenylphosphine: A common ligand in coordination chemistry.
Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong base used in organic synthesis.
Uniqueness
What sets lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- apart from these similar compounds is its unique combination of a lithium atom with a phosphorus center bonded to 1-methylethoxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
91210-94-5 |
|---|---|
分子式 |
C7H16LiO3P |
分子量 |
186.1 g/mol |
IUPAC 名称 |
lithium;2-[methanidyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16O3P.Li/c1-6(2)9-11(5,8)10-7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
InChI 键 |
PPXRMMVITMAWIW-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)OP(=O)([CH2-])OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


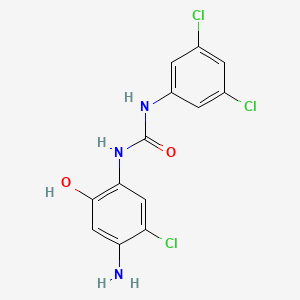

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)
